molecular formula C24H22ClN5O2S2 B2636390 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide CAS No. 690961-24-1

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2636390
CAS No.: 690961-24-1
M. Wt: 512.04
InChI Key: GHANSECFMLEKRU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is further functionalized via a sulfanyl bridge to a tetrahydroquinoline scaffold bearing cyano, ethyl, and dimethyl substituents (Figure 1). Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous compounds .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2S2/c1-4-15-16(11-26)22(27-17-9-24(2,3)10-18(31)20(15)17)33-12-19(32)28-23-29-21(34-30-23)13-5-7-14(25)8-6-13/h5-8H,4,9-10,12H2,1-3H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANSECFMLEKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under acidic conditions.

    Synthesis of the Quinoline Derivative: The quinoline derivative can be synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the quinoline derivative using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiadiazole or quinoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole and quinoline derivatives exhibit anticancer properties. For instance, studies have shown that related thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) with IC50 values indicating significant potency . The unique structure of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide may enhance its efficacy against specific tumor types.

Antiviral Properties

The antiviral potential of thiadiazole derivatives has been explored in various studies. For example, certain 1,3,4-thiadiazole compounds have demonstrated activity against tobacco mosaic virus (TMV), suggesting that similar derivatives could possess antiviral properties . This compound's structural features may contribute to its effectiveness against viral pathogens.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities . Given the structural similarities, this compound could be a candidate for further exploration in antimicrobial research.

Case Studies and Research Findings

Research has documented various case studies highlighting the efficacy of related compounds in clinical and laboratory settings:

Study ReferenceCompound TestedActivityFindings
Thiadiazole DerivativeAnticancerIC50 values against MCF-7 and A549 were 0.28 µg/mL and 0.52 µg/mL respectively
Thiadiazole-SulfonamideAntiviralExhibited approximately 50% TMV inhibition
Various ThiadiazolesAntimicrobialSignificant antibacterial activity reported

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid architecture combining 1,2,4-thiadiazole and tetrahydroquinoline moieties. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Functional Groups References
Target Compound 1,2,4-Thiadiazole + tetrahydroquinoline 4-Chlorophenyl, cyano, ethyl, dimethyl Sulfanyl, acetamide, ketone
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 1,2,4-Triazole + benzothiazole 4-Chlorophenyl, methoxy, methyl Sulfanyl, acetamide
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide 1,3,4-Thiadiazole + tetrahydrobenzothiophene Cyano, dimethyl, phenyl Sulfanyl, acetamide, pyrazole
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 1,2,4-Triazole 4-Chlorophenyl, methyl Sulfanyl, acetamide

Key Observations :

  • The cyano group in the target compound and ’s derivative may facilitate hydrogen bonding, unlike methoxy or methyl groups in and .
Computational and Analytical Insights
  • Molecular Docking : AutoDock4 () was used in to predict binding modes with COX-2. Similar approaches could validate the target compound’s interactions with therapeutic targets .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound can be synthesized via multi-step protocols involving:

  • Thiadiazole core formation : Reacting 4-chlorophenyl-substituted thiosemicarbazides with chloroacetic acid derivatives under reflux conditions (e.g., dioxane, triethylamine as a base) .
  • Sulfanyl-acetamide coupling : Introducing the tetrahydroquinoline-sulfanyl moiety via nucleophilic substitution, using catalysts like DMF or EtOH for improved yield .
  • Purity optimization : Recrystallization from ethanol-DMF mixtures (3:1 ratio) removes unreacted intermediates .

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

  • X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline and thiadiazole moieties (e.g., compare with analogous structures in ).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₂₅H₂₂ClN₅O₂S₂; theoretical 555.08 g/mol).
  • NMR (¹H/¹³C) : Assign peaks using PubChem’s predicted shifts for similar thiadiazole-acetamide derivatives .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory efficacy data in in vivo models?

  • Variable substituent analysis : Compare anti-inflammatory activity of the 4-chlorophenyl (current compound) vs. 4-methoxyphenyl (analog in ).
  • Dose-response profiling : Test efficacy in formalin-induced edema models (rat paw edema) at 10–100 mg/kg doses to identify therapeutic windows .
  • Mechanistic contradictions : Use kinase inhibition assays (e.g., JAK/STAT pathways) to clarify if activity stems from thiadiazole or tetrahydroquinoline motifs .

Q. What experimental designs minimize bias in assessing pharmacokinetic properties?

  • ADME profiling :
  • Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for CYP450-mediated degradation .
    • Control groups : Include structurally related compounds (e.g., N-(2-chlorophenyl)-2-sulfanyl acetamides ) to isolate the tetrahydroquinoline’s contribution.

Q. How can researchers address stability issues under physiological conditions?

  • pH-dependent degradation : Perform accelerated stability testing (25°C/60% RH) in buffers (pH 1.2–7.4) for 14 days .
  • Light sensitivity : Store solutions in amber vials; monitor photodegradation via UV-Vis spectroscopy (λ = 270 nm, thiadiazole absorbance) .
  • Excipient compatibility : Test with cyclodextrins or PEG-400 to enhance aqueous solubility and shelf life .

Data Contradiction Analysis

Q. Why do in vitro and in vivo toxicity profiles conflict for this compound?

  • Species-specific metabolism : Rat liver microsomes may detoxify metabolites more efficiently than human hepatocytes .
  • Bioavailability factors : Low oral absorption in rodents (e.g., <20% bioavailability) might mask cytotoxicity observed in cell lines .
  • Mitigation : Cross-validate using organ-on-chip models or 3D spheroids to bridge in vitro-in vivo gaps .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference Compound
XRDSpace group P2₁/c, Z = 4Analog in
¹H NMR (DMSO-d6)δ 8.21 (s, 1H, thiadiazole-H)PubChem
HRMSm/z 555.08 [M+H]⁺

Q. Table 2. SAR Trends in Thiadiazole Derivatives

SubstituentActivity (IC₅₀, μM)Model
4-Chlorophenyl12.3 ± 1.2Rat edema
4-Methoxyphenyl28.7 ± 3.1
3-Cyanoquinoline9.8 ± 0.9Kinase assay

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